An In-depth Technical Guide to (E)-but-2-enamide
An In-depth Technical Guide to (E)-but-2-enamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-but-2-enamide, also known by its common name crotonamide (B15916), is an unsaturated amide with a simple chemical structure. Its derivatives are found in various natural products and have garnered interest in the scientific community for their potential biological activities. This technical guide provides a comprehensive overview of (E)-but-2-enamide, including its chemical identity, synthesis, and known biological context, with a focus on data and methodologies relevant to research and drug development.
IUPAC Name and Chemical Structure
The nomenclature and structural details of (E)-but-2-enamide are fundamental for its accurate identification and study.
IUPAC Name: (E)-but-2-enamide[1]
Synonyms: Crotonamide, trans-2-Butenamide[1]
Molecular Formula: C₄H₇NO
Molecular Weight: 85.10 g/mol
Structure:
The structure of (E)-but-2-enamide is characterized by a four-carbon chain with a double bond between carbons 2 and 3 in the trans or (E) configuration, and a primary amide group at one end.
Chemical Structure Diagram:
Caption: 2D structure of (E)-but-2-enamide.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Weight | 85.10 g/mol | PubChem |
| XLogP3-AA | -0.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Note: The data presented above is computationally generated and sourced from PubChem.
Spectroscopic data is crucial for the unambiguous identification of (E)-but-2-enamide. While specific spectra for the parent compound were not retrieved, data for derivatives such as (E)-N-butan-2-ylbut-2-enamide are available and can serve as a reference.[2]
Synthesis and Experimental Protocols
The synthesis of enamides, including (E)-but-2-enamide, can be achieved through various established organic chemistry methodologies. A general and direct approach involves the N-dehydrogenation of the corresponding saturated amide.
General Experimental Protocol for Enamide Synthesis via Amide Activation
This protocol is adapted from a general method for the synthesis of enamides and may require optimization for the specific synthesis of (E)-but-2-enamide.[3]
Materials:
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Butanamide
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Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1 M in THF)
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Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)
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Anhydrous diethyl ether (Et₂O)
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Anhydrous dichloromethane (B109758) (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of butanamide (1.0 mmol) in anhydrous diethyl ether (5 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add LiHMDS solution (4.8 mmol, 4.8 equiv) dropwise.
-
After stirring for 15 minutes at -78 °C, add trifluoromethanesulfonic anhydride (2.4 mmol, 2.4 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
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Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure (E)-but-2-enamide.
Characterization: The structure of the synthesized (E)-but-2-enamide should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Biological Activity and Potential Applications
While extensive biological data for (E)-but-2-enamide itself is limited in the available literature, the broader class of crotonamide derivatives has shown a range of biological activities. Compounds from Croton species, which may contain related structures, have been investigated for cytotoxic, anti-inflammatory, antifungal, and other properties.[4][5]
For instance, certain derivatives of crotonamide have been synthesized and evaluated for their antitubercular activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 0.125 µg/mL against Mycobacterium tuberculosis.[6] Additionally, other amide-containing natural products have demonstrated significant antiproliferative effects on various cancer cell lines.[7][8][9]
The lack of specific quantitative data for (E)-but-2-enamide highlights an area for future research. Its simple, unsaturated amide scaffold makes it an attractive starting point for the synthesis of new derivatives with potential therapeutic applications.
Signaling Pathways: A Putative Role
Given the preliminary nature of the biological data for (E)-but-2-enamide, its precise mechanism of action and involvement in specific signaling pathways have not been elucidated. However, based on the activities of structurally related compounds and other bioactive amides, it is plausible to hypothesize potential interactions with key cellular signaling cascades implicated in cell proliferation and inflammation, such as the NF-κB and mTOR pathways. It must be emphasized that the following is a generalized representation and direct evidence for the effect of (E)-but-2-enamide on these pathways is currently lacking.
Hypothetical Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
Caption: Generalized NF-κB signaling pathway.
Conclusion
(E)-but-2-enamide is a fundamental unsaturated amide with potential as a scaffold for the development of novel bioactive compounds. While detailed biological data and specific experimental protocols for this parent compound are not extensively documented, the broader class of crotonamides and related natural products exhibit promising activities. Further research is warranted to fully elucidate the biological profile of (E)-but-2-enamide and its derivatives, including quantitative assessment of their effects on various cellular targets and signaling pathways. The synthetic methodologies outlined in this guide provide a foundation for the preparation of (E)-but-2-enamide and its analogues for such future investigations.
References
- 1. 2-Butenamide | C4H7NO | CID 5354487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Constituents from Croton Species and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy Crotonamide | 625-37-6 [smolecule.com]
- 7. The endogenous cannabinoid anandamide inhibits human breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-proliferative and apoptotic effects of anandamide in human prostatic cancer cell lines: implication of epidermal growth factor receptor down-regulation and ceramide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
